Kinase Selectivity vs K-252a & KT5720
In the foundational characterization of the K‑252 compound family, K‑252a inhibited PKG, PKA, and PKC with nearly equal potency (Ki ≈ 18–25 nM across all three kinases), representing a non‑selective inhibitor [1]. In contrast, KT5823 achieves marked kinase discrimination: Ki = 0.23 µM (230 nM) for PKG, 4 µM for PKC, and >10 µM for PKA . The selectivity ratios are approximately 17‑fold for PKG over PKC and >43‑fold for PKG over PKA. For comparison, the PKA‑directed analog KT5720 exhibits a Ki of 60 nM for PKA and substantially weaker inhibition of PKG [1]. Thus, KT5823 provides a selectivity window that K‑252a cannot offer, enabling pathway dissection where concomitant PKC/PKA inhibition would confound interpretation.
| Evidence Dimension | In vitro kinase inhibition potency (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | KT5823: PKG Ki = 0.23 µM; PKC Ki = 4 µM; PKA Ki > 10 µM |
| Comparator Or Baseline | K‑252a: PKG/PKA/PKC Ki = 18–25 nM (non‑selective); KT5720: PKA Ki = 60 nM (PKA‑selective) |
| Quantified Difference | KT5823 shows ~10‑fold lower absolute PKG potency than K‑252a but >17‑fold selectivity for PKG over PKC and >43‑fold over PKA; K‑252a has ~1‑fold selectivity (non‑selective). |
| Conditions | Biochemical kinase assays using purified enzymes; competitive inhibition with respect to ATP [1]. |
Why This Matters
Researchers requiring PKG‑specific pathway interrogation without off‑target PKC/PKA engagement should select KT5823 rather than the non‑selective K‑252a or PKA‑biased KT5720.
- [1] Kase H et al. Biochem Biophys Res Commun. 1987;142(2):436-440. doi:10.1016/0006-291X(87)90293-2 View Source
